molecular formula C11H10FeO2-6 B1248400 Ferrocene monocarboxylic acid

Ferrocene monocarboxylic acid

Cat. No.: B1248400
M. Wt: 230.04 g/mol
InChI Key: ZJYYFGVNIWNYII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ferrocenecarboxylic acid is a member of ferrocenes. It derives from a hydride of a ferrocene.

Scientific Research Applications

1. Eco-friendly Chemical Synthesis

Ferrocene carboxylic acid plays a significant role in eco-friendly chemical synthesis. An eco-friendly procedure has been developed for the acylation of ferrocene using carboxylic acid in the presence of trifluoroacetic anhydride on the solid phase of alumina, yielding monoacylated products selectively and efficiently (Ranu, Jana, & Majee, 1999).

2. Electrochemical Investigation for Biosensing

Ferrocene carboxylic acid is utilized in electrochemical investigations to understand attachment chemistry on carboxylic acid-functionalized surfaces. This application is particularly significant in biosensing, as it provides a method to monitor probe surface characterization for DNA sensing (Booth, Kannappan, Hosseini, & Partridge, 2015).

3. Electron Transfer in Nanostructured Electrodes

In the field of nano-electronics, ferrocene carboxylic acid derivatives are instrumental in studying electron-transfer properties when covalently linked to surfaces like vertically aligned carbon nanofibers. This research aids in understanding the electrical properties of redox-active molecular layers (Landis & Hamers, 2008).

4. Ferrocene Derivatives in Chemical Reactions

Ferrocene carboxylic acid derivatives are valuable in chemical reactions such as metalation, leading to the formation of multi-substituted ferrocenes. These reactions have implications for synthesizing various organometallic compounds (Stoll, Mayer, & Knochel, 2007).

5. Mediator in Oxido-Reductases Reactions

Ferrocene monocarboxylic acid acts as a mediator in enzymatic reactions involving oxido-reductases. This application is crucial in understanding enzyme kinetics and developing biosensors (Cass, Davis, Green, & Hill, 1985).

6. Fabrication of Electrochemical Sensing Systems

In biosensor technology, ferrocene carboxylic acid is used for the covalent attachment to amino-modified probes in the fabrication of electrochemical sensing systems. This approach enhances the sensitivity and capability of biosensors, especially for DNA detection (Ahangar & Mehrgardi, 2012).

7. Carboxamidation of Ferrocenes

The compound also finds application in the carboxamidation of ferrocenes with isocyanates, providing a pathway to synthesize imides from ferrocene carboxylic acids. This reaction highlights the versatility of ferrocene derivatives in organic synthesis (Qarah, Schaeff, & Klumpp, 2017).

8. In-situ Grafting in Polymer Chemistry

Ferrocene carboxylic acid plays a role in polymer chemistry, particularly in the in-situ grafting on polymers like epoxidized hydroxyl-terminated polybutadiene. This research is crucial in the field of material science and polymer modification (Yuansuo, 2011).

9. Development of Electrochemical Sensors

Ferrocene carboxylic acid is integral in developing novel electrochemical sensors. It interacts with neutral carboxylic acid guests through hydrogen bonding, altering the electronic properties of ferrocene, which is useful in cyclic voltammetry (Carr et al., 1997).

10. Organometallic Chemistry and Medicine

In organometallic chemistry, ferrocene carboxylic acid derivatives have shown promise in medicinal applications, particularly in synthesizing compounds for disease treatments like cancer (Fouda et al., 2007).

Properties

Molecular Formula

C11H10FeO2-6

Molecular Weight

230.04 g/mol

IUPAC Name

cyclopenta-1,3-diene;cyclopentanecarboxylic acid;iron

InChI

InChI=1S/C6H5O2.C5H5.Fe/c7-6(8)5-3-1-2-4-5;1-2-4-5-3-1;/h1-4H,(H,7,8);1-5H;/q-5;-1;

InChI Key

ZJYYFGVNIWNYII-UHFFFAOYSA-N

SMILES

[CH-]1[CH-][CH-][C-]([CH-]1)C(=O)O.[CH-]1C=CC=C1.[Fe]

Canonical SMILES

[CH-]1[CH-][CH-][CH-][CH-]1.C1=C[C-](C=C1)C(=O)O.[Fe]

Synonyms

ferrocene carboxylic acid
ferrocenecarboxylic acid
ferrocenecarboxylic acid, 59Fe-labeled
ferrocenemonocarboxylic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ferrocene monocarboxylic acid
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Ferrocene monocarboxylic acid
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Ferrocene monocarboxylic acid
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Ferrocene monocarboxylic acid
Reactant of Route 5
Ferrocene monocarboxylic acid
Reactant of Route 6
Ferrocene monocarboxylic acid

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